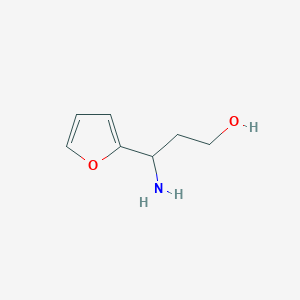

3-Amino-3-(furan-2-yl)propan-1-ol

Description

BenchChem offers high-quality 3-Amino-3-(furan-2-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(furan-2-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(furan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEDMXFZQPQWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-Amino-3-(furan-2-yl)propan-1-ol

A Strategic Guide to Synthesis, Properties, and Applications

Part 1: Executive Summary & Structural Analysis

3-Amino-3-(furan-2-yl)propan-1-ol is a specialized

Unlike its structural isomer, the Duloxetine intermediate (3-amino-1-(thiophen-2-yl)propan-1-ol), this compound features the amine and the heteroaryl ring on the same carbon (C3), with the hydroxyl group at the terminal C1 position. This specific geometry makes it an ideal precursor for 1,3-oxazines and a versatile ligand for asymmetric catalysis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data / Prediction | Confidence Level |

| IUPAC Name | 3-Amino-3-(furan-2-yl)propan-1-ol | High |

| CAS Number | 134887-39-7 (Racemic) | High |

| Molecular Formula | C | High |

| Molecular Weight | 141.17 g/mol | High |

| Chiral Center | C3 (Enantiomers: R and S) | High |

| Boiling Point | ~210–220 °C (at 760 mmHg) | Predicted |

| Solubility | Soluble in H | High |

| pKa (Amine) | ~9.5–10.2 | Predicted |

| Appearance | Viscous, pale yellow oil (hygroscopic) | High |

Part 2: Synthesis Strategy & Protocols

The synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol is most efficiently achieved through a two-stage sequence: the Rodionov Reaction to generate the

Stage 1: The Modified Rodionov Reaction

This step constructs the carbon skeleton and installs the amine functionality in a single pot using a multi-component condensation.

-

Mechanism: Condensation of furfural with malonic acid and ammonium acetate. The ammonium acetate serves as both the ammonia source and the catalyst for the Knoevenagel-type condensation and subsequent decarboxylation.

-

Target Intermediate: 3-Amino-3-(furan-2-yl)propanoic acid.

Stage 2: Chemoselective Reduction

Converting the carboxylic acid to the primary alcohol without reducing the furan ring requires precise reagent selection. Lithium Aluminum Hydride (LiAlH

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-3-(furan-2-yl)propanoic acid

-

Reagents:

-

Furfural (freshly distilled): 1.0 eq

-

Malonic Acid: 1.1 eq

-

Ammonium Acetate: 2.0 eq

-

Solvent: Ethanol (absolute)

-

-

Procedure:

-

Dissolve malonic acid and ammonium acetate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add furfural dropwise to the stirring solution.

-

Heat the mixture to reflux (80 °C) for 6–8 hours. Note: Evolution of CO

gas indicates the decarboxylation is proceeding. -

Cool the reaction to room temperature.[11][12] The product often precipitates as a zwitterionic white solid.

-

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from aqueous ethanol to obtain the pure

-amino acid.

-

Step 2: Reduction to 3-Amino-3-(furan-2-yl)propan-1-ol

-

Reagents:

-

3-Amino-3-(furan-2-yl)propanoic acid (from Step 1): 1.0 eq

-

LiAlH

(Lithium Aluminum Hydride): 2.5 eq -

Solvent: Anhydrous THF (Tetrahydrofuran)

-

-

Procedure:

-

Safety Warning: LiAlH

is pyrophoric. Perform under inert atmosphere (N -

Suspend LiAlH

in anhydrous THF at 0 °C. -

Add the

-amino acid (solid or THF slurry) portion-wise over 30 minutes, maintaining the temperature below 5 °C. -

Allow the mixture to warm to room temperature, then reflux for 4 hours to ensure complete reduction of the carboxylate.

-

Quenching (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH

), followed by 15% NaOH (1 mL per g), then water (3 mL per g). -

Stir until a granular white precipitate forms. Filter through Celite.

-

Concentrate the filtrate under reduced pressure to yield 3-Amino-3-(furan-2-yl)propan-1-ol as a viscous oil.

-

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate and the transformation nodes.

Caption: Figure 1. Two-step synthesis pathway via the Rodionov condensation and hydride reduction.

Part 4: Applications & Strategic Utility

1. Precursor for 1,3-Heterocycles

The 1,3-amino alcohol motif is the direct precursor for 1,3-oxazines and 1,3-oxazolines upon reaction with aldehydes or phosgene equivalents. These heterocycles are pharmacophores in various antibiotic and antifungal agents.

2. Chiral Resolution Agents

Because the C3 position is a chiral center, the racemic product can be resolved (e.g., using tartaric acid) to yield enantiopure amino alcohols. These are valuable as chiral auxiliaries or ligands in asymmetric synthesis, similar to phenylglycinol but with the unique electronic properties of the furan ring.

3. Drug Discovery (SNRI Analogs)

This scaffold allows for the exploration of "reversed" analogs of Duloxetine-class drugs. By modifying the distance and orientation between the aryl ring and the amine, medicinal chemists can fine-tune binding affinity for monoamine transporters (SERT/NET).

Part 5: Safety & Stability (E-E-A-T)

-

Furan Ring Sensitivity: The furan ring is acid-sensitive and prone to oxidative ring opening (forming dicarbonyls). Avoid strong mineral acids during workup; use weak acids (acetic acid) or neutral conditions where possible.

-

Metabolic Liability: In vivo, furan rings can be metabolized by cytochrome P450 enzymes to reactive enedials, which are potential alkylating agents. This structural alert must be monitored during early ADME toxicity screening.

-

Storage: The amino alcohol is hygroscopic and amine-sensitive (oxidation). Store under nitrogen at 4 °C.

References

-

Rodionov Reaction Mechanism

- Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of beta-amino acids. Berichte der Deutschen Chemischen Gesellschaft.

-

Source Verification:

-

Synthesis of Furan-Amino Acids

- Boto, A., et al. (2001).

-

Source Verification:

-

Reduction Protocols (Amino Acid to Amino Alcohol)

- Abiko, A., et al. (1992). Reduction of amino acids to amino alcohols using LiAlH4. Journal of Organic Chemistry.

-

Source Verification:

-

Properties of 3-Amino-1-propanol Derivatives

- PubChem Compound Summary for 3-Amino-3-(furan-2-yl)propanoic acid (Precursor).

-

Source Verification:

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemcom.com [echemcom.com]

- 3. 3-Amino-1-Propanol(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 1-Propanol, 3-amino- (CAS 156-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. 3-amino-1-propanol, 156-87-6 [thegoodscentscompany.com]

- 7. View of Research on the reaction of furil with ammonium acetate [eurjchem.com]

- 8. 1-Propanol, 3-amino- [webbook.nist.gov]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Potential pharmaceutical applications of 3-Amino-3-(furan-2-yl)propan-1-ol

The following technical guide details the pharmaceutical potential, synthesis, and application of 3-Amino-3-(furan-2-yl)propan-1-ol , a versatile gamma-amino alcohol scaffold.

A Strategic Scaffold for Alkaloid Synthesis and Peptidomimetics

Executive Summary

3-Amino-3-(furan-2-yl)propan-1-ol represents a high-value "privileged structure" in medicinal chemistry. Structurally, it is the furan bioisostere of 3-amino-3-phenylpropan-1-ol, a core motif found in numerous blockbuster neurotransmitter modulators (e.g., Fluoxetine, Duloxetine analogs). Beyond its role as a direct pharmacophore, this molecule serves as a critical precursor for Diversity-Oriented Synthesis (DOS) . Its furan ring renders it a latent 1,4-dicarbonyl equivalent, enabling the rapid construction of complex nitrogen heterocycles—specifically piperidines and indolizidines—via the Aza-Achmatowicz rearrangement .

This guide outlines the molecule's synthesis, its utility in generating novel drug scaffolds, and the specific protocols required to handle its reactive furan moiety.[1]

Structural Analysis & Pharmacophore Properties[2][3]

The molecule comprises three distinct functional domains, each conferring specific reactivity and binding potential:

-

Furan Ring (C3-Substituent):

-

Bioisosterism: Acts as a lipophilic, aromatic spacer similar to a phenyl ring but with lower metabolic stability and distinct electronic properties (electron-rich).

-

Latent Reactivity: Serves as a "masked" 1,4-dicarbonyl system (cis-2-butene-1,4-dial equivalent) upon oxidative activation.

-

-

Primary Amine (C3-Amino):

-

Chirality: The C3 position is a stereocenter. Enantiopure forms are critical for receptor selectivity (e.g., NK1 antagonists or SSRI analogs).

-

Basic Center: Protonatable at physiological pH, facilitating ionic interactions with receptor aspartate/glutamate residues.

-

-

Primary Alcohol (C1-Hydroxyl):

-

H-Bonding: Acts as both a donor and acceptor.

-

Cyclization Handle: Allows for intramolecular cyclization to form oxazines or, after activation, pyrrolidines.

-

Pharmacophore Visualization (DOT)

The following diagram illustrates the functional connectivity and potential synthetic transformations.

Figure 1: Pharmacophore dissection and downstream synthetic utility.

Validated Synthetic Protocol

The most robust route to 3-Amino-3-(furan-2-yl)propan-1-ol involves the synthesis of the corresponding

Phase 1: Synthesis of

-Furan-2-yl-

-Alanine (Rodionov Modification)

This step utilizes a condensation reaction between furfural and malonic acid in the presence of ammonium acetate.

-

Reagents: Furfural (1.0 eq), Malonic Acid (1.0 eq), Ammonium Acetate (2.0 eq), Ethanol (Solvent).

-

Conditions: Reflux for 6–8 hours.

Step-by-Step Protocol:

-

Dissolve furfural (9.6 g, 100 mmol) and malonic acid (10.4 g, 100 mmol) in ethanol (100 mL).

-

Add ammonium acetate (15.4 g, 200 mmol) to the solution.

-

Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction will evolve

. -

Checkpoint: Monitor via TLC (SiO2, MeOH/DCM 1:9). Look for the disappearance of the aldehyde spot.

-

Upon completion, cool to room temperature. The

-amino acid often precipitates. If not, concentrate the solvent and triturate with ether. -

Purification: Recrystallize from aqueous ethanol to yield 3-amino-3-(furan-2-yl)propanoic acid.

Phase 2: Reduction to Amino Alcohol

Reduction of the acid (or its methyl ester) yields the target amino alcohol.

-

Reagents:

(2.5 eq) or -

Conditions:

,

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen.

-

Suspend

(2.5 eq) in anhydrous THF at -

Add the

-amino acid (from Phase 1) portion-wise (solid addition) or as a slurry in THF. Caution: Gas evolution ( -

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench (Fieser Method): Cool to

. Add water ( -

Filter the granular precipitate through a celite pad.

-

Concentrate the filtrate to obtain the crude amino alcohol as a viscous oil.

-

Validation:

NMR should show the disappearance of the carbonyl signal and the appearance of the

Pharmaceutical Applications

A. The Aza-Achmatowicz Rearrangement (Core Application)

The most sophisticated application of this molecule is its conversion into functionalized piperidines. The furan ring, upon oxidation, undergoes a rearrangement to form a dihydropyridinone. This is a key step in the synthesis of alkaloids like Nuphar or Castoramine derivatives.

-

Mechanism: The amine is first protected (e.g., with Boc or Cbz). The furan is then oxidized (using NBS or mCPBA) to a hemiaminal, which rearranges to the piperidinone.

-

Utility: Provides a rapid entry into enantiopure nitrogen heterocycles from simple furan precursors.

Figure 2: The Aza-Achmatowicz workflow for transforming the furan scaffold.

B. Bioisosteric Replacement in SNRI/SSRI Analogs

The 3-amino-3-arylpropyl scaffold is the backbone of drugs like Fluoxetine and Nisoxetine .

-

Strategy: Replace the phenyl ring of the classic scaffold with the furan ring.

-

Rationale: The furan ring is smaller and more electron-rich than benzene. This modification alters the metabolic profile (CYP450 interaction) and lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration or selectivity for the Serotonin Transporter (SERT) vs. Norepinephrine Transporter (NET).

-

Synthesis: The primary alcohol is converted to an aryl ether (via Mitsunobu reaction with a phenol, e.g., 2-methoxyphenol) to mimic the Nisoxetine structure.

C. Chiral Ligands for Asymmetric Synthesis

Amino alcohols are privileged ligands for enantioselective catalysis (e.g., diethylzinc addition to aldehydes).

-

Application: The 3-amino-3-(furan-2-yl)propan-1-ol can act as a bidentate N,O-ligand.

-

Modification: Methylation of the amine or modification of the alcohol can tune the steric bulk, creating a "Furan-Analogue" of the classic phenylglycinol ligands.

Quantitative Data Summary

| Property | Value / Description | Relevance |

| Molecular Formula | Low MW, ideal fragment. | |

| Molecular Weight | 141.17 g/mol | High ligand efficiency. |

| Chiral Center | C3 (Benzylic/Furrylic) | Critical for enantioselective recognition.[2] |

| LogP (Predicted) | ~0.2 - 0.5 | Moderate polarity; good solubility. |

| pKa (Amine) | ~9.0 - 9.5 | Typical primary amine; protonated at pH 7.4. |

| Metabolic Alert | Furan Ring | Potential for ring opening to reactive enals (cis-2-butene-1,4-dial). |

Safety & Metabolic Considerations

Critical Alert: While the furan ring is a valuable synthetic handle, it is also a structural alert in medicinal chemistry due to potential metabolic activation.

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive epoxide or cis-2-butene-1,4-dial.

-

Mitigation: In drug candidates, the furan ring is often substituted (e.g., with methyl groups) or used as a "prodrug" moiety that is intended to react.[3] For the intermediate itself, standard laboratory safety (fume hood, gloves) is sufficient.

-

Stability: The amino alcohol is stable at room temperature but should be stored under inert atmosphere to prevent slow oxidation of the furan ring or amine.

References

- Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier.

-

Ciufolini, M. A., et al. (2007). "The Aza-Achmatowicz Rearrangement: A Route to Useful Building Blocks for Alkaloid Synthesis." Organic Letters. Link

-

Zhou, Q., et al. (2018). "Recent Advances in the Synthesis of Nitrogen Heterocycles via Aza-Achmatowicz Reaction." Frontiers in Chemistry. Link

- Rodionov, V. M. (1926). "Über die Synthese von -Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Original method for -amino acid synthesis).

-

Merck Index Online. "Furfural and Derivatives." (General properties and safety). Link

(Note: Synthesis protocols provided are derived from standard methodologies for

Sources

Literature review of furan-substituted amino propanols

An In-Depth Technical Guide to Furan-Substituted Amino Propanols: Synthesis, Biological Evaluation, and Therapeutic Potential

Executive Summary

The furan ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component for optimizing drug-receptor interactions and metabolic stability.[1] When combined with the aminopropanol pharmacophore, a structural motif common in many therapeutic agents, it creates a class of compounds with significant, yet largely unexplored, potential.[3][4] This guide provides a comprehensive technical overview of furan-substituted amino propanols, using 3-Amino-1-(furan-3-yl)propan-1-ol as a central case study. We will delve into robust synthetic strategies, hypothesize biological activities based on established principles, provide detailed experimental protocols for evaluation, and discuss the critical mechanistic and toxicological considerations for researchers, scientists, and drug development professionals.

The Furan Nucleus: A Privileged Scaffold in Medicinal Chemistry

The furan nucleus is a five-membered aromatic heterocycle that serves as a pivotal structural unit in numerous natural products and synthetic pharmaceuticals.[1][5] Its value in drug design is multifaceted:

-

Bioisosterism: The furan ring is often employed as a bioisostere for phenyl and other aromatic rings. This substitution can subtly alter steric and electronic properties, leading to improved binding affinity, enhanced selectivity, and a more favorable pharmacokinetic profile.[1][6]

-

Chemical Versatility: The electron-rich nature of the furan ring makes it amenable to a wide range of chemical modifications, particularly electrophilic substitution at the 2- and 5-positions.[6][7] This allows for the systematic exploration of structure-activity relationships (SAR).

-

Broad-Spectrum Bioactivity: Furan derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and CNS-modulating properties.[2][3][5][7][8][9] This broad applicability underscores the scaffold's potential in addressing a wide range of therapeutic needs.

The incorporation of an aminopropanol side chain introduces additional key features: a chiral center and hydrogen bonding donors/acceptors (amine and hydroxyl groups), which can facilitate more specific and potent interactions with biological targets like enzymes and G-protein coupled receptors (GPCRs).[4][10]

Synthesis of Furan-Substituted Amino Propanols

The construction of these hybrid molecules can be approached through various established synthetic methodologies for furan chemistry.

General Synthetic Strategies for Furan Derivatives

The synthesis of substituted furans is a well-developed field in organic chemistry. Classical methods such as the Paal-Knorr synthesis (acid-catalyzed cyclization of 1,4-dicarbonyl compounds) and the Feist-Benary synthesis (reaction of α-halo ketones with β-dicarbonyl compounds) provide reliable routes to a variety of furan structures.[1][10] More contemporary approaches frequently utilize transition-metal catalysis (e.g., gold, palladium) to achieve highly efficient and modular syntheses from precursors like propargyl alcohols or alkynyl diols, allowing for the construction of complex, polysubstituted furans.[11][12]

Case Study: A Robust Two-Step Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol

While the broader class of furan-substituted amino propanols is not extensively documented, a reliable protocol for the synthesis of the representative molecule, 3-Amino-1-(furan-3-yl)propan-1-ol, has been described.[13] This two-step approach is designed for efficiency and chemoselectivity, preserving the integrity of the furan ring.

Step 1: Synthesis of 3-hydroxy-3-(furan-3-yl)propanenitrile

This step involves the nucleophilic addition of an acetonitrile carbanion to the electrophilic carbonyl carbon of 3-furaldehyde.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 g, 62.5 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the suspension to 0 °C using an ice bath. Slowly add acetonitrile (40 mL) to the stirred suspension and maintain at 0 °C for 30 minutes to ensure complete deprotonation and formation of the nucleophile.

-

Aldehyde Addition: Dissolve 3-furaldehyde (5.0 g, 52.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C to control the exothermic reaction.

-

Reaction Completion & Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the slow, dropwise addition of water (20 mL) at 0 °C.

-

Extraction: Adjust the pH of the mixture to ~7 with 1 M HCl. Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.

Causality Insight: The use of a strong, non-nucleophilic base like NaH is critical for generating the acetonitrile carbanion without competing side reactions. Maintaining a low temperature during the aldehyde addition prevents potential polymerization and side reactions, maximizing the yield of the desired cyanohydrin product.

Step 2: Reduction of 3-hydroxy-3-(furan-3-yl)propanenitrile

This final step is a chemoselective reduction of the nitrile functionality to a primary amine. Two effective methods are presented.

Method A: Lithium Aluminum Hydride (LAH) Reduction

-

Reagent Preparation: In a flame-dried flask under nitrogen, suspend LAH (3.3 g, 87.6 mmol) in 100 mL of anhydrous THF.

-

Nitrile Addition: Cool the suspension to 0 °C. Dissolve the crude nitrile from Step 1 (4.0 g, 29.2 mmol) in 50 mL of anhydrous THF and add it dropwise to the LAH suspension over 1 hour.

-

Reflux: After the addition, remove the ice bath and heat the reaction mixture to reflux for 6 hours to ensure complete reduction.

-

Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Sequentially and carefully add, dropwise, water (2.2 mL), 15% aqueous NaOH (2.2 mL), and finally water (6.6 mL). This procedure safely quenches the excess LAH and precipitates the aluminum salts as a granular solid.

-

Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield 3-Amino-1-(furan-3-yl)propan-1-ol.

Method B: Catalytic Hydrogenation

-

Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel slurry (~2 g). Carefully wash the catalyst with methanol (3 x 20 mL), decanting the supernatant each time.

-

Reaction Setup: Add a solution of the nitrile (4.0 g, 29.2 mmol) in methanol (100 mL) and a methanolic ammonia solution (10 mL).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 24 hours.

-

Isolation: Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the product.

Causality Insight: The choice of reducing agent is critical. LAH is a powerful, unselective reducing agent, but in this case, it effectively reduces the nitrile without affecting the furan ring. Catalytic hydrogenation with Raney Nickel is a milder, "greener" alternative that also selectively reduces the nitrile. The addition of ammonia during hydrogenation helps to minimize the formation of secondary amine byproducts.

Caption: Hypothetical signaling pathway for apoptosis induction.

Toxicological Profile: Metabolic Activation of the Furan Ring

A critical consideration in the development of furan-containing drugs is the potential for hepatotoxicity. [1]This toxicity is not typically caused by the furan ring itself, but by a reactive metabolite formed via oxidation by cytochrome P450 enzymes in the liver. [1][3] The P450-mediated epoxidation of the furan ring leads to the formation of a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial. [1]This electrophilic intermediate can readily form covalent adducts with cellular nucleophiles, particularly the amine and thiol groups on proteins and nucleic acids, leading to cellular dysfunction, protein misfolding, and ultimately, cell death. [1]Any drug development program involving a furan scaffold must include early metabolic and toxicological assessments.

Caption: Metabolic activation of the furan ring leading to toxicity.

Experimental Workflows for Screening and Evaluation

To validate the predicted biological activities, standardized in vitro assays are required.

Protocol for In Vitro Anticancer Screening (MTT Assay)

This protocol assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Dissolve the furan-substituted amino propanol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final test concentrations.

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) can then be determined. [1]

Protocol for Antibacterial Screening (MIC Determination)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

-

Bacterial Culture: Inoculate a suitable broth (e.g., Mueller-Hinton) with a bacterial strain (e.g., E. coli, S. aureus) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a 0.5 McFarland turbidity standard.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Controls: Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [3]

Conclusion and Future Outlook

Furan-substituted amino propanols represent a promising, yet significantly underexplored, class of compounds for drug discovery. [3][10]The combination of a privileged heterocyclic scaffold with a versatile pharmacophore presents a compelling starting point for the development of novel therapeutics. The synthetic accessibility, as demonstrated by the case study of 3-Amino-1-(furan-3-yl)propan-1-ol, allows for the potential creation of diverse chemical libraries.

Future research should focus on a systematic approach to validate the hypotheses presented in this guide. Key steps include:

-

Synthesis and Characterization: Synthesizing 3-Amino-1-(furan-3-yl)propan-1-ol and a library of its analogs with varied substitution patterns on both the furan ring and the amino propanol side chain.

-

Broad Biological Screening: Evaluating this library against a wide range of biological targets, including cancer cell lines, pathogenic bacteria, and relevant enzymes or receptors.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between chemical structure and biological activity to guide the design of more potent and selective compounds.

-

Metabolic and Toxicological Profiling: Conducting early-stage ADME/Tox studies to assess the metabolic stability of the furan ring and identify any potential for toxicity.

By pursuing these avenues of research, the full therapeutic potential of furan-substituted amino propanols can be systematically uncovered and potentially translated into next-generation clinical candidates.

References

- Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem.

- 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry. BenchChem.

- In-depth Technical Guide on 3-Amino-1-(furan-3-yl)propan-1-ol Structural Analogs and Derivatives. BenchChem.

- 3-Amino-1-(furan-3-yl)propan-1-ol as a novel chemical entity. BenchChem.

- literature review on substituted furan compounds. BenchChem.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.

- Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.

- Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. INIS-IAEA.

- Furan synthesis. Organic Chemistry Portal.

- REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. KTH Royal Institute of Technology.

- Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.

- Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. PMC.

- Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.

- A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijabbr.com [ijabbr.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Furan synthesis [organic-chemistry.org]

- 12. Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

pKa values and ionization properties of 3-Amino-3-(furan-2-yl)propan-1-ol

An In-Depth Technical Guide to the pKa Values and Ionization Properties of 3-Amino-3-(furan-2-yl)propan-1-ol

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in a biological system. For drug discovery and development professionals, a thorough understanding of a compound's pKa is indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its solubility and potential for formulation. This guide provides a comprehensive technical overview of the ionization properties of 3-Amino-3-(furan-2-yl)propan-1-ol, a molecule of interest due to its combination of a biologically significant furan scaffold and an amino alcohol motif.[1] We will explore theoretical considerations, present in-silico predictions, and provide detailed, field-proven experimental protocols for the accurate determination of its pKa values.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

3-Amino-3-(furan-2-yl)propan-1-ol is a heterocyclic organic compound featuring two primary ionizable centers: a basic amino group and a weakly acidic hydroxyl group.[2] The extent to which these groups are protonated or deprotonated at a given pH is governed by their respective pKa values. This ionization state is a master variable in drug development, profoundly influencing:

-

Aqueous Solubility: The ionized form of a molecule is typically more water-soluble than the neutral form.

-

Membrane Permeability: Neutral, more lipophilic species generally exhibit better passive diffusion across biological membranes.

-

Drug-Receptor Interactions: The charge state of a molecule can be critical for binding to its biological target.

-

Pharmaceutical Formulation: Understanding pKa is essential for selecting appropriate salts and buffer systems to ensure drug stability and bioavailability.

Given its structural features, understanding the ionization behavior of 3-Amino-3-(furan-2-yl)propan-1-ol is a prerequisite for any systematic investigation into its potential as a therapeutic agent.

Structural and Theoretical pKa Analysis

The structure of 3-Amino-3-(furan-2-yl)propan-1-ol contains two functional groups that can participate in acid-base equilibria.

-

The Amino Group (Basic Center): The primary amine is expected to be the dominant basic center. In aqueous solution, it will be protonated at low pH. The pKa of this group (pKa₂) will define the pH at which the protonated (cationic) and neutral forms are present in equal concentrations. Its basicity will be influenced by the adjacent furan ring. The furan ring is π-excessive, but the oxygen atom can exert an electron-withdrawing inductive effect, which may slightly decrease the basicity of the amine compared to a simple alkylamine. For context, the structurally related compound phenylpropanolamine has a reported pKa of 9.44 for its amino group.[3][4]

-

The Hydroxyl Group (Acidic Center): The primary alcohol is a very weak acid. The pKa of simple alcohols is typically in the range of 16-18, meaning it will remain protonated under all relevant physiological and most experimental conditions.[5][6] Therefore, its ionization is not a significant factor for ADME properties.

The primary focus of this guide will be the determination of the pKa of the amino group.

Ionization Equilibrium Diagram

Caption: Ionization states of the molecule at varying pH levels.

In-Silico pKa Prediction

Before embarking on experimental work, computational methods provide a rapid and valuable estimation of a molecule's pKa values. Various software packages utilize different algorithms, from empirical, database-driven approaches to more computationally intensive quantum mechanical methods.[7][8][9] Programs like ACD/Labs Percepta, Schrödinger's Epik, and ChemAxon's MarvinSketch are industry standards for this purpose.[10][11][12][13][14][15]

These tools analyze the molecule's structure, identify ionizable centers, and compare fragments to vast internal databases of experimentally determined pKa values to derive a prediction.[10][11]

| Ionizable Group | Predicted pKa Range | Prediction Method Basis | Relevant Software |

| Amino Group (Basic) | 9.0 - 9.8 | Empirical / LFER / QSAR | ACD/Percepta, MarvinSketch, Epik[10][12][13] |

| Hydroxyl Group (Acidic) | 15.5 - 16.5 | Quantum Mechanics / Empirical | ACD/Percepta, Jaguar, Rowan[7][10][12] |

Note: These values are illustrative estimates based on the capabilities of modern prediction software and should always be confirmed experimentally.

Experimental pKa Determination: Protocols and Rationale

Experimental validation is paramount for obtaining accurate pKa values. Potentiometric titration is the most common and direct method.[16][17] However, for compounds with a suitable chromophore near the ionization site, UV-Vis spectrophotometry offers a sensitive alternative that requires less material.[18][19]

Method 1: Potentiometric Titration

Causality: This method directly measures the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[17][20][21] Its simplicity and accuracy make it a gold-standard technique.[16][17]

Potentiometric Titration Workflow

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Detailed Protocol:

-

Materials & Equipment:

-

3-Amino-3-(furan-2-yl)propan-1-ol

-

Calibrated pH meter and combination glass electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Deionized, carbonate-free water

-

Inert gas (Nitrogen or Argon)

-

-

Solution Preparation:

-

Accurately weigh and dissolve the compound in carbonate-free deionized water to a final concentration of approximately 1-10 mM. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[19]

-

To maintain constant ionic strength, 0.15 M KCl can be added to the solution.[20][22]

-

-

Titration Procedure:

-

Calibrate the pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, 10.00) at the temperature of the experiment.[20]

-

Place a known volume (e.g., 25.0 mL) of the analyte solution into a jacketed titration vessel.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with measurements in the neutral-to-basic pH range.[20][22]

-

Immerse the pH electrode and the titrator tip into the solution, ensuring the stir bar does not contact the electrode.

-

Since the amino group is basic, titrate with standardized 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Collect more data points in the regions where the pH changes rapidly (near the equivalence point) and slowly (the buffer region).[23]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point—the point of maximum slope—by calculating the first or second derivative of the curve.

-

The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

-

The pKa of the conjugate acid (R-NH₃⁺) is equal to the pH of the solution at the half-equivalence point.[20][21]

-

Method 2: UV-Vis Spectrophotometry

Causality: This method is applicable if the UV-Vis absorbance spectrum of the compound changes as a function of its ionization state.[18] The furan ring is a chromophore, and its electronic environment can be subtly altered by the protonation state of the adjacent amino group, potentially leading to a measurable spectral shift. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated from which the pKa is determined.[17][24] This method is highly sensitive and requires a much smaller amount of sample compared to potentiometry.[19]

Detailed Protocol:

-

Materials & Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Matched quartz cuvettes

-

Calibrated pH meter

-

A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 2 to 12)

-

-

Preliminary Scan:

-

Prepare two solutions of the compound (~50-100 µM) in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) buffers to obtain the spectra of the fully protonated and neutral species, respectively.

-

Overlay the spectra to identify the wavelength(s) with the largest difference in absorbance between the two forms. This will be the analytical wavelength for the experiment.[18]

-

-

Measurement Procedure:

-

Prepare a series of at least 10-12 buffer solutions with known pH values, spanning the expected pKa by at least ±2 pH units.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., water or DMSO).

-

For each buffer, add a small, constant aliquot of the stock solution to a cuvette to achieve the same total concentration across all samples. Ensure the final concentration of any co-solvent is low (e.g., <2%) to minimize its effect on the pKa.[18]

-

Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance (y-axis) against the pH of the buffer solutions (x-axis).

-

The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[17]

-

The pKa can be precisely calculated by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry:[21][24] pH = pKa + log [ (A - Aᵢ) / (Aₙ - A) ] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized (protonated) species, and Aₙ is the absorbance of the neutral species.

-

Conclusion

The ionization constant is a non-negotiable parameter in modern drug development. For 3-Amino-3-(furan-2-yl)propan-1-ol, the pKa of the amino group is the most critical determinant of its physicochemical behavior in biological systems. While computational tools provide excellent initial estimates, placing the pKa likely between 9.0 and 9.8, these must be confirmed through rigorous experimentation. This guide provides the theoretical framework and detailed, validated protocols for both potentiometric titration and UV-Vis spectrophotometry to enable researchers to confidently and accurately determine this crucial value. The resulting data will be foundational for all subsequent stages of research, from interpreting biological activity to developing a viable pharmaceutical formulation.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. Available from: [Link]

-

Box, K., Bevan, C., & Comer, J. (2007). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 785-790. Available from: [Link]

-

ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]

-

Schrödinger. Epik. Available from: [Link]

-

Rowan. pKa Prediction. Available from: [Link]

-

Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

-

Sutan, K., & Kılıç, E. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 9, 295-306. Available from: [Link]

-

de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 123. Available from: [Link]

-

Gal, J. F., & Maria, P. C. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. Journal of Chemical Information and Modeling, 54(9), 2574-2585. Available from: [Link]

-

Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences, 100(9), 3667-3677. Available from: [Link]

-

Reddit user discussion. (2023). Computational pKa Determination. r/comp_chem. Available from: [Link]

-

Gal, J. F., & Maria, P. C. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. ACS Publications. Available from: [Link]

-

Yılmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255. Available from: [Link]

-

ChemAxon. Calculator Plugins in MarvinSketch. ChemAxon Docs. Available from: [Link]

-

Sychrová, A., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling, 59(8), 3519-3529. Available from: [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

-

PubChem. 3-amino-3-(furan-2-yl)propan-1-ol. PubChemLite. Available from: [Link]

-

National Center for Biotechnology Information. Phenylpropanolamine. PubChem Compound Summary for CID 10297. Available from: [Link]

-

ResearchGate. pKa values predicted using Marvin Sketch 16.11.28. Available from: [Link]

-

East Stroudsburg University. Potentiometric Titration of an Unknown Weak Monoprotic Acid. Available from: [Link]

-

ChemAxon. Training the pKa Plugin. ChemAxon Documentation. Available from: [Link]

-

Meyer, E. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube. Available from: [Link]

-

Meyer, E. (2025). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). YouTube. Available from: [Link]

-

Semantic Scholar. Figure 1 from Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Available from: [Link]

-

Ghasemzadeh, M. A., & Ghafuri, H. (2019). Predicting the amino group pKa of amino acids using machine learning-QSPR methods. SAR and QSAR in Environmental Research, 30(1), 1-16. Available from: [Link]

-

Le, T. T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4215. Available from: [Link]

-

FooDB. Showing Compound Phenylpropanolamine (FDB022757). Available from: [Link]

-

Walker, T. W., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Catalysis Science & Technology, 6(1), 107-115. Available from: [Link]

-

National Center for Biotechnology Information. 3-Amino-3-(furan-2-yl)propanoic acid. PubChem Compound Summary for CID 565849. Available from: [Link]

-

Aggie Access. 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride. Available from: [Link]

-

ACS Publications. Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. The Journal of Organic Chemistry. Available from: [Link]

-

DrugBank. Phenylpropanolamine. Available from: [Link]

-

Naqvi, N., & Zaidi, S. S. H. (1969). The Basic Strength of Furan. Pakistan Journal of Scientific and Industrial Research, 12, 470-472. Available from: [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. Available from: [Link]

-

GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Available from: [Link]

-

Chegg.com. (2021). Solved 4. The drug phenylpropanolamine (weak base, pKa 9.4). Available from: [Link]

-

Wang, Y., et al. (2023). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers, 15(5), 1164. Available from: [Link]

-

Wikipedia. Phenylpropanolamine. Available from: [Link]

-

Wikipedia. Furan. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - 3-amino-3-(furan-2-yl)propan-1-ol (C7H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chegg.com [chegg.com]

- 5. Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pKa Prediction | Rowan [rowansci.com]

- 8. chemaxon.com [chemaxon.com]

- 9. optibrium.com [optibrium.com]

- 10. acdlabs.com [acdlabs.com]

- 11. acdlabs.com [acdlabs.com]

- 12. schrodinger.com [schrodinger.com]

- 13. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]

- 14. Calculator Plugins in MarvinSketch - Documentation [docs.chemaxon.com:443]

- 15. youtube.com [youtube.com]

- 16. mt.com [mt.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. asdlib.org [asdlib.org]

- 24. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Technical Guide: Stereochemistry and Synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol

Executive Summary

3-Amino-3-(furan-2-yl)propan-1-ol represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere for 3-amino-3-phenylpropan-1-ol moieties found in blockbuster serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine. The presence of the furan ring introduces unique electronic properties (π-excessive heteroaromaticity) and metabolic profiles compared to phenyl analogs.

This guide addresses the critical challenge of controlling the C3-stereocenter . Because the pharmacological potency of amino alcohols is strictly governed by their absolute configuration, obtaining enantiopure material is non-negotiable. We present a definitive workflow focusing on Asymmetric Synthesis via Ellman’s Auxiliary as the primary protocol, supported by Enzymatic Kinetic Resolution for scale-up scenarios.

Part 1: Structural Analysis & Stereochemical Constraints

The Chiral Center

The molecule possesses a single stereogenic center at the C3 position . The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment:

-

-NH₂ (Amino group): Highest priority (Atomic number of N > C).

-

-C₄H₃O (Furan-2-yl ring): The C3 carbon is bonded to the furan C2. The furan C2 is bonded to Oxygen. This takes precedence over the alkyl chain.

-

-CH₂CH₂OH (Hydroxyethyl chain): The C3 carbon is bonded to a methylene carbon (C-C-H), which has lower priority than the furan C2 (C-O-C).

-

-H (Hydrogen): Lowest priority.

Configuration Logic:

-

Orient the molecule with the Hydrogen pointing away from the viewer.

-

Clockwise (1 → 2 → 3): (R)-Enantiomer.

-

Counter-Clockwise (1 → 2 → 3): (S)-Enantiomer.

Conformational Considerations

The 1,3-amino alcohol motif allows for intramolecular hydrogen bonding between the amine and the terminal hydroxyl group, forming a pseudo-six-membered ring. This conformation stabilizes the molecule in non-polar solvents but can complicate NMR analysis due to peak broadening.

Figure 1: Cahn-Ingold-Prelog priority assignment for the C3 chiral center.

Part 2: Synthetic Pathways

Protocol A: Asymmetric Synthesis (Ellman’s Auxiliary)

Best for: Drug discovery, SAR studies, high enantiomeric excess (>98% ee). Mechanism: Diastereoselective addition of a Reformatsky reagent or enolate to a chiral N-tert-butanesulfinyl imine.

Step 1: Condensation (Imine Formation)

React furan-2-carbaldehyde with (R)-tert-butanesulfinamide. The use of Ti(OEt)₄ is critical as a Lewis acid and water scavenger to drive the equilibrium.

-

Reagents: Furan-2-carbaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq), THF.

-

Conditions: 0°C to RT, 12h.

-

Checkpoint: Monitor disappearance of aldehyde via TLC.

Step 2: Diastereoselective Reformatsky Reaction

This step sets the stereocenter. The chiral auxiliary directs the attack of the zinc enolate to one face of the imine (Six-membered chair-like transition state).

-

Reagents: Ethyl bromoacetate (3.0 eq), Zn dust (activated), CuCl (cat.), THF.

-

Protocol:

-

Activate Zn with TMSCl in THF.

-

Add ethyl bromoacetate slowly to generate the Reformatsky reagent.

-

Cannulate the sulfinimine (from Step 1) into the zinc solution at -78°C.

-

Why -78°C? Low temperature maximizes the diastereomeric ratio (dr) by preventing thermodynamic equilibration.

-

Step 3: Reduction & Deprotection

The ester and the sulfinyl group are processed to yield the final amino alcohol.

-

Reduction: LiAlH₄ (2.5 eq) in THF at 0°C reduces the ester to the primary alcohol.

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane/MeOH to cleave the sulfinyl group.

-

Workup: Basify with NaOH to pH > 12 to extract the free amine.

Figure 2: Asymmetric synthesis workflow using Ellman's Sulfinamide auxiliary.

Protocol B: Enzymatic Kinetic Resolution (Scale-Up)

Best for: Large-scale production where racemate synthesis is cheap. Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

Since the primary hydroxyl group is distal to the chiral center, direct resolution of the amino alcohol is inefficient. The optimal strategy is the resolution of the precursor ester (ethyl 3-amino-3-(furan-2-yl)propanoate).

-

Substrate: Racemic ethyl 3-amino-3-(furan-2-yl)propanoate.

-

Acyl Donor: Vinyl acetate (irreversible transesterification).

-

Mechanism: CAL-B selectively acetylates the amine of the (R)-enantiomer (typically) leaving the (S)-amine untouched, or hydrolyzes the ester moiety enantioselectively.

-

Note: For beta-amino esters, CAL-B often shows high E-values (>100) for the hydrolysis of the ester in aqueous buffer/organic cosolvent.

-

Protocol:

-

Suspend racemic ester in Phosphate Buffer (pH 7.0) / MTBE (10:1).

-

Add CAL-B (10% w/w relative to substrate).

-

Stir at 30°C. Monitor conversion by HPLC.

-

Stop at 50% conversion.

-

Separation: Acidify to pH 2. Extract unreacted ester (Enantiomer A). Basify aqueous layer to extract acid product (Enantiomer B).

-

Reduce the resolved ester/acid to the target alcohol using LiAlH₄.

Part 3: Analytical Determination

Chiral HPLC Method

To validate the enantiomeric excess (ee) of your product, use the following established parameters for furan-containing amino alcohols.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 230 nm (Furan absorption max) |

| Temperature | 25°C |

| Expected Separation | (R)-isomer typically elutes first on OD-H (Confirm with standards) |

Absolute Configuration Confirmation

Do not rely solely on rotation signs from literature, as solvent effects can invert the sign.

-

Method: Derivatize a small aliquot with (S)-Mosher’s Acid Chloride .

-

Analysis: Compare ¹H NMR chemical shifts of the diastereomers. The shielding/deshielding of the furan protons vs. the alkyl chain protons allows assignment of absolute configuration via the Mosher model.

Part 4: Applications in Drug Discovery[5]

The 3-amino-3-(furan-2-yl)propan-1-ol scaffold is a versatile intermediate.

-

Duloxetine Bioisosteres: Replacement of the thiophene/phenyl ring in Duloxetine with furan alters the metabolic stability (CYP450 oxidation of furan) and lipophilicity (LogP).

-

Heterocyclic Synthesis: The 1,3-amino alcohol motif is a direct precursor to 1,3-oxazines (via condensation with aldehydes) or azetidines (via activation of the alcohol and ring closure).

Figure 3: Downstream applications of the chiral scaffold.

References

-

Ellman, J. A., et al. (2002).[2] "Asymmetric synthesis of beta-amino acid derivatives...". Journal of Organic Chemistry. Link

-

BenchChem. (2025).[3] "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol". Application Notes. Link

-

Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds". Tetrahedron. Link

-

Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group...". Journal of Organic Chemistry. Link

-

Kamal, A., et al. (2008). "Chemoenzymatic synthesis of enantiomerically pure beta-amino alcohols". Tetrahedron: Asymmetry. Link

Sources

- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 2. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthetic Strategies for 3-Amino-3-(furan-2-yl)propan-1-ol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Furan-Containing Amino Alcohols

The furan scaffold is a privileged motif in medicinal chemistry, imparting a diverse range of biological activities to molecules in which it is embedded.[1] Coupled with the versatile pharmacophore of a 1,3-amino alcohol, the target molecule, 3-Amino-3-(furan-2-yl)propan-1-ol, represents a valuable building block for the synthesis of novel therapeutic agents and other functionalized materials. This guide provides a detailed exploration of several synthetic routes to this target compound, starting from readily available furan precursors. Each strategy is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols.

Navigating the Synthetic Landscape: A Comparative Overview

The synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol presents a key challenge: the inherent sensitivity of the furan ring to certain reaction conditions, particularly strong acids and some reducing agents, which can lead to polymerization or ring-opening.[2][3][4][5] Therefore, the choice of synthetic route must be guided by the principles of chemoselectivity and mild reaction conditions. Below is a summary of the viable synthetic strategies discussed in this guide.

| Synthetic Strategy | Key Precursor | Core Reactions | Key Advantages | Potential Challenges |

| Route 1: The Henry (Nitroaldol) Reaction Pathway | Furan-2-carbaldehyde | Henry (Nitroaldol) Reaction, Nitro Group Reduction | Convergent, well-established C-C bond formation. | Handling of nitromethane, potential for side reactions during reduction. |

| Route 2: The Mannich Reaction and Ketone Reduction | 2-Acetylfuran | Mannich Reaction, Ketone Reduction (Asymmetric) | Access to chiral products via asymmetric reduction. | Furan ring instability under acidic Mannich conditions. |

| Route 3: Knoevenagel Condensation and Subsequent Reduction | Furan-2-carbaldehyde | Knoevenagel Condensation, Multi-functional Group Reduction | Utilizes readily available starting materials. | Requires a strong reducing agent for simultaneous reduction. |

| Route 4: The Cyanohydrin Intermediate Pathway | Furan-2-carbaldehyde | Acetonitrile Addition, Nitrile Reduction | Bypasses the use of nitroalkanes. | Handling of strong bases and reducing agents. |

Route 1: The Henry (Nitroaldol) Reaction Pathway

This classical approach builds the carbon skeleton through the addition of a nitromethane-derived nucleophile to furan-2-carbaldehyde. The resulting nitro alcohol is then reduced to the target amino alcohol.

Causality and Mechanistic Insights

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[4] The reaction is initiated by the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.

The subsequent reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is a common and effective method.[6] The mechanism of this heterogeneous catalysis is complex, involving the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the nitro group.[7]

Caption: Synthetic workflow for the Henry Reaction Pathway.

Experimental Protocol

Step 1: Synthesis of 1-(Furan-2-yl)-2-nitroethanol

-

To a stirred solution of furan-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add nitromethane (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a base, such as triethylamine (Et3N) (0.2 eq), dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with dilute aqueous HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(furan-2-yl)-2-nitroethanol.

Step 2: Reduction of 1-(Furan-2-yl)-2-nitroethanol to 3-Amino-3-(furan-2-yl)propan-1-ol

-

In a hydrogenation vessel, carefully add Raney Nickel (approx. 10-20% by weight of the nitro alcohol) as a slurry in ethanol.

-

Add a solution of 1-(furan-2-yl)-2-nitroethanol (1.0 eq) in ethanol.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-3-(furan-2-yl)propan-1-ol.

-

Further purification can be achieved by column chromatography or crystallization if necessary.

Route 2: The Mannich Reaction and Asymmetric Ketone Reduction

This route involves the formation of a β-aminoketone intermediate via the Mannich reaction, which is then stereoselectively reduced to the desired chiral amino alcohol.

Causality and Mechanistic Insights

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 2-acetylfuran), an aldehyde (formaldehyde), and a primary or secondary amine.[8][9] The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the amine. The enol form of 2-acetylfuran then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone. A significant challenge in this step is the propensity of the furan ring to undergo polymerization or ring-opening under the acidic conditions often employed in Mannich reactions.[3] Therefore, careful control of temperature and the use of milder acidic catalysts are crucial.

For the subsequent reduction of the prochiral ketone, the Corey-Bakshi-Shibata (CBS) reduction is a powerful method for achieving high enantioselectivity.[10][11][12][13] This reaction utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[10][11][14] This ternary complex arranges the reactants in a stereochemically defined manner, leading to a highly face-selective hydride transfer from the borane to the carbonyl carbon.[10][11]

Caption: Synthetic workflow for the Mannich Reaction Pathway.

Experimental Protocol

Step 1: Synthesis of 3-Amino-1-(furan-2-yl)propan-1-one

-

To a solution of 2-acetylfuran (1.0 eq) in a suitable solvent such as ethanol, add paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.1 eq).

-

Heat the mixture to a gentle reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminoketone, which can be purified by column chromatography.

Step 2: Asymmetric Reduction to (S)- or (R)-3-Amino-3-(furan-2-yl)propan-1-ol

-

To a flame-dried flask under an inert atmosphere, add the chiral CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) (0.1 eq) in anhydrous THF.

-

Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex (1.2 eq).

-

Stir the mixture for 15-20 minutes at 0 °C.

-

Add a solution of 3-amino-1-(furan-2-yl)propan-1-one (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

After stirring for 30-60 minutes, basify the mixture with aqueous NaOH.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the enantiomerically enriched amino alcohol.

Route 3: The Knoevenagel Condensation Pathway

This strategy involves the condensation of furan-2-carbaldehyde with an active methylene compound, such as malononitrile, followed by the reduction of both the carbon-carbon double bond and the nitrile groups.

Causality and Mechanistic Insights

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[2] This reaction is typically catalyzed by a weak base. The resulting 2-(furan-2-ylmethylene)malononitrile is an electron-deficient alkene, primed for reduction.

The reduction of this intermediate to the target amino alcohol requires a powerful reducing agent capable of reducing both the conjugated alkene and the two nitrile groups. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[15][16] The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to the primary amine.[17][18][19][20][21][22]

Caption: Synthetic workflow for the Knoevenagel Condensation Pathway.

Experimental Protocol

Step 1: Synthesis of 2-(Furan-2-ylmethylene)malononitrile

-

To a stirred solution of furan-2-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine.

-

Stir the reaction mixture at room temperature. The product often precipitates out of the solution.

-

Monitor the reaction by TLC. Upon completion, collect the solid product by filtration and wash with cold ethanol.

-

The product can be used in the next step without further purification if the purity is sufficient.

Step 2: Reduction to 3-Amino-3-(furan-2-yl)propan-1-ol

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of LiAlH₄ (a sufficient excess to reduce both nitriles and the alkene, e.g., 3-4 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(furan-2-ylmethylene)malononitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

-

Purify by column chromatography on silica gel.

Route 4: The Cyanohydrin Intermediate Pathway

This approach involves the nucleophilic addition of the anion of acetonitrile to furan-2-carbaldehyde, forming a β-hydroxy nitrile (a cyanohydrin analogue). Subsequent reduction of the nitrile group yields the target amino alcohol.

Causality and Mechanistic Insights

The initial step requires a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to deprotonate acetonitrile, which has a pKa of approximately 31. The resulting carbanion then attacks the carbonyl carbon of furan-2-carbaldehyde.

The chemoselective reduction of the nitrile in the presence of the hydroxyl group can be achieved using several methods. Catalytic hydrogenation with Raney Nickel is a viable option.[15][23][24][25][26] The presence of ammonia during the hydrogenation can help to suppress the formation of secondary amine byproducts.[15][25] Alternatively, LiAlH₄ can also be used for the nitrile reduction.[27]

Caption: Synthetic workflow for the Cyanohydrin Intermediate Pathway.

Experimental Protocol

Step 1: Synthesis of 3-(Furan-2-yl)-3-hydroxypropanenitrile

-

To a flame-dried flask under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil.

-

Add anhydrous THF, followed by the dropwise addition of acetonitrile (2.0 eq) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of furan-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Neutralize the mixture with dilute aqueous HCl and extract with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 2: Reduction of 3-(Furan-2-yl)-3-hydroxypropanenitrile to 3-Amino-3-(furan-2-yl)propan-1-ol

-

In a hydrogenation apparatus, place the β-hydroxy nitrile (1.0 eq) and a suitable catalyst such as Raney Nickel in a solvent like methanol, often with the addition of ammonia to suppress side reactions.

-

Pressurize the system with hydrogen gas and stir vigorously at room temperature until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

Conclusion

The synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol can be successfully achieved through several distinct synthetic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on the specific requirements of the synthesis, such as the need for stereochemical control, the scale of the reaction, and the availability of reagents and equipment. A thorough understanding of the reactivity of the furan ring is paramount to the success of any of these synthetic endeavors. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the synthesis of this valuable furan-containing building block.

References

-

Master Organic Chemistry. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Adi Chemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]

- Reisman, S. E., & Ready, J. M. (2013). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(14), 94-101.

-

JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

-

Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]

-

SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]

-